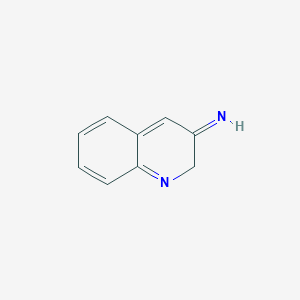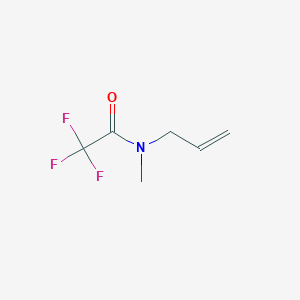
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide is a fluorinated acetamide derivative. It is known for its unique chemical properties, which include resistance to acids and bases, and its ability to undergo nucleophilic substitution reactions . This compound is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide typically involves the reaction of trifluoroacetic acid with N-methyl-N-(prop-2-en-1-yl)amine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of N-methyl-N-(prop-2-en-1-yl)amine: This can be synthesized by reacting prop-2-en-1-amine with methyl iodide in the presence of a base.
Reaction with Trifluoroacetic Acid: The N-methyl-N-(prop-2-en-1-yl)amine is then reacted with trifluoroacetic acid under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles to form substituted products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its stability and reactivity make it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used as a solvent and intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the N-methyl and prop-2-en-1-yl groups.
N-Methyltrifluoroacetamide: Similar but lacks the prop-2-en-1-yl group.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group instead of the prop-2-en-1-yl group.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide is unique due to its combination of the trifluoromethyl group, N-methyl group, and prop-2-en-1-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
179404-69-4 |
|---|---|
Molekularformel |
C6H8F3NO |
Molekulargewicht |
167.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-methyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C6H8F3NO/c1-3-4-10(2)5(11)6(7,8)9/h3H,1,4H2,2H3 |
InChI-Schlüssel |
MUGKBQBGCOPQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
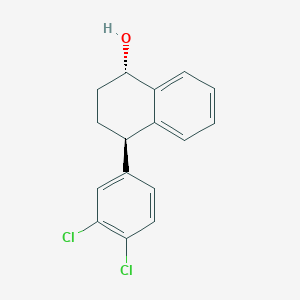
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
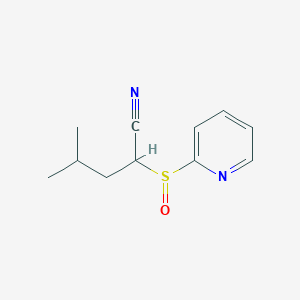
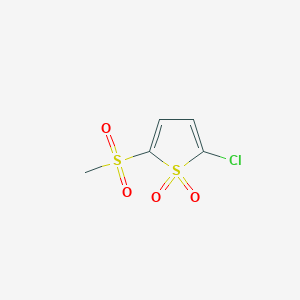
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
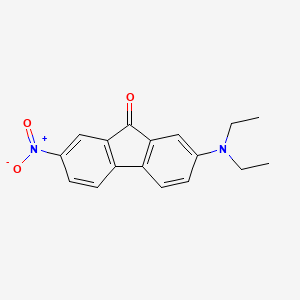
phosphanium bromide](/img/structure/B14253130.png)
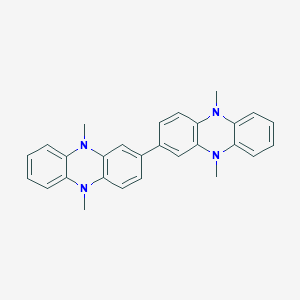
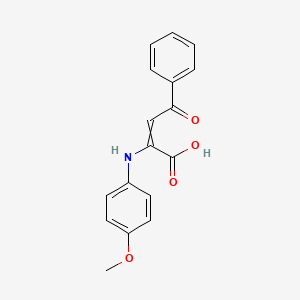
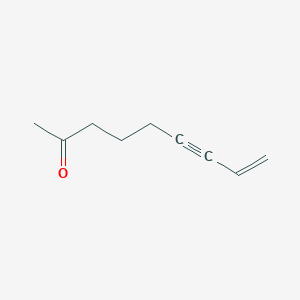
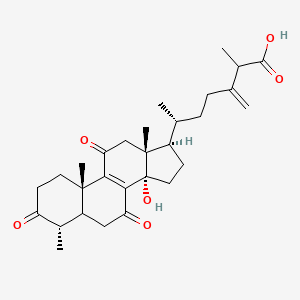
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
